5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid is an organoboron compound that features a boron atom within a dioxaborolane ring, attached to a thiazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borates.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the boron center, where the dioxaborolane group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common for introducing various substituents.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced thiazole derivatives or alcohols from the carboxylic acid group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of C-C bonds through cross-coupling reactions.
Catalysis: It can serve as a ligand or catalyst in various organic transformations.
Biology and Medicine
Drug Development: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid largely depends on its application:
In Catalysis: The boron center can coordinate with various substrates, facilitating their transformation.
In Medicine: The compound can interact with biological molecules, such as enzymes or receptors, through its boron and thiazole moieties, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a boron-containing dioxaborolane ring and a thiazole ring with a carboxylic acid group. This structure provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-6(8(13)14)12-5-17-7/h5H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMAJNVPKMLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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